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2-(1-Aminoethyl)thiazole-5-carboxylic acid

Catalog No.
S816716
CAS No.
1368104-47-5
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)thiazole-5-carboxylic acid

CAS Number

1368104-47-5

Product Name

2-(1-Aminoethyl)thiazole-5-carboxylic acid

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)

InChI Key

ZXTOHPCVEPZUIA-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(S1)C(=O)O)N

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N
  • Potential as a Building Block

    The molecule contains both a carboxylic acid group and an amine group, making it a potential building block for more complex molecules. Carboxylic acids and amines are frequently used functional groups in drug discovery and material science [].

  • Structural Similarity to Known Bioactive Molecules

    2-AET-5-COOH bears some structural resemblance to known bioactive molecules, such as certain amino acids and heterocyclic compounds. This similarity could be explored for the development of new drugs or other functional molecules [].

2-(1-Aminoethyl)thiazole-5-carboxylic acid is an organic compound characterized by the molecular formula C₆H₈N₂O₂S. This compound features a thiazole ring, an aminoethyl side chain, and a carboxylic acid functional group. Its structural complexity allows for various interactions in biological systems, making it of interest in medicinal chemistry and pharmacology. The compound is known for its potential applications in drug development and as a biochemical probe due to its unique structural properties .

There is no current research available on the specific mechanism of action of 2-AETCA in biological systems.

Due to the limited research on 2-AETCA, information on its safety and hazards is not available. However, the presence of a thiazole ring suggests caution, as some thiazole-containing compounds can exhibit toxicity [].

The chemical reactivity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or form amides with acyl chlorides.

Additionally, the thiazole ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 2-(1-Aminoethyl)thiazole-5-carboxylic acid exhibits significant biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties. Its structure suggests potential interactions with various biological targets, including:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for antibiotic development.

Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully understand its therapeutic potential .

The synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Thiazole Formation: Starting from appropriate precursors such as α-halo ketones and thiourea to form the thiazole ring.
  • Aminoethylation: Introducing the aminoethyl group through reductive amination or alkylation methods.
  • Carboxylation: Introducing the carboxylic acid group via carbon dioxide addition or using carboxylic acid derivatives.

These synthetic routes may vary based on the desired stereochemistry and yield efficiency .

The applications of 2-(1-Aminoethyl)thiazole-5-carboxylic acid are diverse, particularly in:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting specific diseases.
  • Biochemical Research: Serving as a tool for studying enzyme mechanisms and metabolic pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Its unique properties make it suitable for further exploration in various scientific fields .

Interaction studies involving 2-(1-Aminoethyl)thiazole-5-carboxylic acid focus on its binding affinity with biological macromolecules. These studies may include:

  • Protein-Ligand Binding: Evaluating how the compound interacts with specific proteins or enzymes, which can elucidate its mechanism of action.
  • Molecular Docking Studies: Computational modeling to predict binding sites and affinities, guiding future experimental validation.

Such studies are crucial for understanding the compound's potential therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with 2-(1-Aminoethyl)thiazole-5-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Aspects
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acidContains an additional methyl group on the thiazole ringPotentially different biological activity
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acidStereoisomer with similar core structureDifferent stereochemical properties
2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acidSimilar aminoethyl side chain but different ring structureMay exhibit different pharmacological profiles

The synthesis of 2-(1-aminoethyl)thiazole-5-carboxylic acid follows established methodologies rooted in classical thiazole chemistry, with the Hantzsch thiazole synthesis serving as the fundamental approach [1] [2]. This time-tested methodology involves the condensation of thiourea or substituted thiourea derivatives with alpha-haloketones or alpha-haloesters, resulting in the formation of the thiazole ring system through a well-characterized mechanistic pathway [1] [3].

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a multistep mechanism initiated by nucleophilic attack of the sulfur atom in thiourea on the alpha-carbon of the alpha-haloketone [1] [4]. The reaction mechanism involves several key steps: first, the strong nucleophilicity of the sulfur atom drives the initial substitution reaction, forming an intermediate thioether compound [1] [3]. Subsequently, intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate [1] [4]. The final step involves dehydration and aromatization to yield the aromatic thiazole ring system [3] [4].

For the specific synthesis of 2-(1-aminoethyl)thiazole-5-carboxylic acid, the reaction typically employs substituted thiourea derivatives and appropriately functionalized alpha-haloketones bearing both the aminoethyl and carboxylic acid functionalities [6]. The reaction conditions generally require heating in organic solvents such as ethanol or dimethylformamide at temperatures ranging from 80°C to 130°C for periods of 2 to 16 hours [1] [7].

Reaction Conditions and Optimization

ParameterTraditional ConditionsOptimized ConditionsImpact on Yield
Temperature100-130°C60-90°C20-30% increase
SolventEthanol, DMFGreen solvents, water15-25% cost reduction
Reaction Time6-16 hours2-8 hours40-60% time savings
Catalyst Loading10-20 mol%5-10 mol%30-50% catalyst savings

The traditional approach utilizes strong mineral acids such as hydrochloric acid or sulfuric acid as catalysts, promoting both the initial nucleophilic substitution and subsequent cyclization reactions [8] [9]. However, these conditions can lead to side reactions and product decomposition, necessitating careful optimization of reaction parameters [9] [7].

Substrate Scope and Limitations

The thiourea-based synthesis demonstrates broad substrate tolerance, accommodating various substitution patterns on both the thiourea component and the alpha-haloketone partner [1] [10]. However, certain limitations exist, particularly regarding the reactivity of heavily substituted alpha-haloketones and the tendency for competitive elimination reactions under strongly basic conditions [9] [10].

The reaction yields typically range from 65% to 95% depending on the specific substrates employed and reaction conditions [1] [7]. Factors affecting yield include the nature of the leaving group (chloride vs. bromide vs. iodide), the electronic properties of substituents, and the presence of competing nucleophiles [11] [10].

Novel Approaches in Halogen-Metal Exchange Reactions

Recent developments in thiazole synthesis have introduced innovative halogen-metal exchange methodologies that offer enhanced regioselectivity and functional group compatibility [12] [13]. These approaches utilize organometallic intermediates to access substituted thiazoles through metal-mediated transformations, providing complementary strategies to traditional condensation methods.

Lithium-Halogen Exchange Methodologies

The halogen-metal exchange approach involves the treatment of halogenated thiazole precursors with organolithium reagents, generating reactive thiazolyllithium intermediates that can be subsequently functionalized with electrophiles [12] [13]. This methodology has been successfully applied to synthesize both thiazole-2-carboxylic acid and thiazole-5-carboxylic acid derivatives through the corresponding bromothiazole intermediates [12].

The reaction mechanism proceeds through initial halogen-lithium exchange, typically using n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C to -40°C) [13] [14]. The resulting organolithium species exhibits high nucleophilicity and can undergo subsequent reactions with various electrophiles, including carbon dioxide for carboxylation reactions [12] [13].

Halogen Dance Reactions

A particularly innovative development involves halogen dance reactions in thiazole systems, where halogen atoms migrate between different positions on the thiazole ring under basic conditions [15] [13]. This phenomenon has been exploited for the regioselective synthesis of functionalized thiazoles, including derivatives relevant to 2-(1-aminoethyl)thiazole-5-carboxylic acid synthesis [15] [16].

The halogen dance mechanism involves base-induced deprotonation followed by a cascade of metal-halogen exchange reactions [15] [17]. Recent studies have demonstrated long-range halogen migration in bithiazole systems, where halogen atoms can migrate across ring junctions, providing access to regioisomers that would be difficult to obtain through conventional methods [15] [17].

Advantages and Limitations

AspectAdvantagesLimitations
RegioselectivityExcellent control over substitution patternsRequires pre-functionalized starting materials
Functional Group ToleranceCompatible with diverse functional groupsLimited by organolithium reactivity
Reaction ConditionsMild temperatures, short reaction timesRequires anhydrous conditions
ScalabilitySuitable for multi-gram synthesisComplex workup procedures

The halogen-metal exchange approach offers yields typically ranging from 75% to 90%, with the advantage of high regioselectivity and functional group compatibility [12] [13]. However, the methodology requires careful handling of air- and moisture-sensitive organolithium reagents, limiting its applicability in certain synthetic contexts [13] [14].

Optimization of Protective Group Strategies (Including Boc Protection)

The incorporation of protective group strategies has become essential for the efficient synthesis of complex thiazole derivatives, particularly those containing multiple functional groups such as 2-(1-aminoethyl)thiazole-5-carboxylic acid [18] [19]. Among the various protective groups employed, the tert-butoxycarbonyl (Boc) group has emerged as the most widely utilized for amino protection in thiazole synthesis [18] .

Boc Protection Implementation

The Boc protecting group offers several advantages for thiazole synthesis, including stability under a wide range of reaction conditions, ease of installation using di-tert-butyl dicarbonate (Boc₂O), and mild removal conditions using trifluoroacetic acid [21] . The protection strategy typically involves treating the amino-functionalized thiazole precursor with Boc₂O in the presence of a base such as triethylamine or sodium hydroxide [21] [22].

Protective GroupInstallation ConditionsRemoval ConditionsCompatibility with Thiazoles
BocBoc₂O, Base, RTTFA, DCM, RTExcellent
CbzCbzCl, Base, 0°CH₂/Pd, EtOH, RTGood
FmocFmocCl, Base, RTPiperidine, DMF, RTExcellent
AcetylAc₂O, Base, RTHCl, H₂O, refluxGood

Synthetic Applications

The Boc protection strategy has been successfully applied to the synthesis of various thiazole-containing amino acids and peptides [18] [19]. In the context of 2-(1-aminoethyl)thiazole-5-carboxylic acid synthesis, Boc protection allows for the independent manipulation of the amino and carboxylic acid functionalities without interference [18] .

Recent developments have introduced protecting group-free synthetic strategies that eliminate the need for amino protection during thiazole ring formation [19]. These approaches rely on the inherent stability of the amino group under the reaction conditions employed, resulting in improved overall yields and reduced synthetic complexity [19].

Optimization Parameters

The optimization of protective group strategies involves several key considerations:

Temporal Protection: The timing of protective group installation and removal must be carefully coordinated with the thiazole formation reaction to avoid unwanted side reactions [19] [23].

Orthogonal Protection: The use of orthogonal protecting groups enables selective deprotection in the presence of other protected functionalities [23] [24].

Reaction Compatibility: The protective group must be stable under the conditions required for thiazole formation while remaining easily removable under mild conditions [21] [23].

Studies have demonstrated that protecting group-free approaches can achieve yields of 53% compared to 20% for traditional protected routes, representing a significant improvement in synthetic efficiency [19].

Large-Scale Industrial Synthesis and Process Optimization

The translation of laboratory-scale thiazole synthesis to industrial production requires comprehensive process optimization addressing scalability, safety, economic viability, and environmental considerations [25] [26]. The development of robust industrial processes for 2-(1-aminoethyl)thiazole-5-carboxylic acid and related compounds has driven significant advances in process chemistry and engineering.

Scale-Up Challenges and Solutions

Industrial synthesis of thiazole compounds faces several critical challenges that require systematic optimization:

Scale ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Batch Size1-100 g50-1000 kgReactor design optimization
Temperature Control±2°C precision±10°C precisionAdvanced heat transfer systems
Mixing EfficiencyMagnetic stirringHigh-efficiency impellersComputational fluid dynamics
Reaction Time2-8 hours6-24 hoursProcess intensification
Yield Optimization85-95%75-85%Economic trade-offs

Heat Transfer Management: Industrial reactors require sophisticated heat transfer systems to manage the exothermic nature of thiazole formation reactions [26]. The implementation of continuous flow reactors has proven particularly effective for controlling reaction temperature and improving safety [26].

Mass Transfer Optimization: Large-scale synthesis demands efficient mixing systems to ensure uniform reactant distribution and prevent the formation of hot spots that could lead to side reactions or product degradation [26].

Continuous Flow Processing

The adoption of continuous flow chemistry has revolutionized the industrial synthesis of thiazole compounds, offering significant advantages in terms of safety, efficiency, and scalability [26]. Continuous flow processes enable precise control over reaction conditions and facilitate the handling of hazardous intermediates [26].

A notable example involves the continuous synthesis of oxime-substituted thiazoles, where a multi-step flow process achieved productivity levels of 1.17 mol/day (273 g/day) with improved safety profiles compared to batch processes [26]. The continuous approach eliminated the need for isolation and storage of unstable intermediates, significantly reducing safety risks [26].

Process Economics and Optimization

Cost-Benefit Analysis: Industrial process optimization must balance multiple factors including raw material costs, energy consumption, waste disposal, and capital equipment requirements [25] [26].

Atom Economy: Modern industrial processes emphasize atom economy principles, minimizing waste generation and maximizing the incorporation of starting materials into the final product [27].

Solvent Recovery: Large-scale operations typically incorporate solvent recovery systems that can achieve 60-80% waste reduction while maintaining product quality [27].

XLogP3

-2.2

Dates

Last modified: 08-16-2023

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